3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide
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Overview
Description
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl, dichlorophenyl, and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide typically involves multiple steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl and dichlorophenyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity to certain proteins and enzymes, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide is unique due to the presence of both trifluoromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F6N2O3/c1-36-19-5-2-11(20(34)32-17-10-15(24)3-4-16(17)25)8-18(19)33-21(35)12-6-13(22(26,27)28)9-14(7-12)23(29,30)31/h2-10H,1H3,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNYJUWSPSAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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